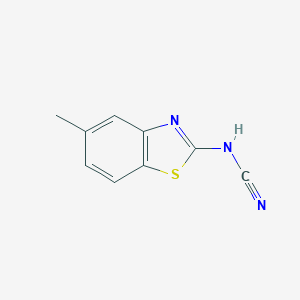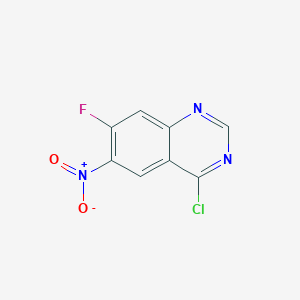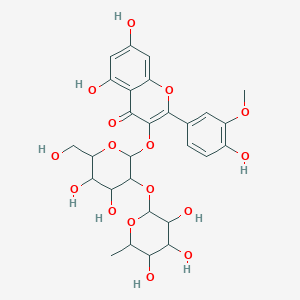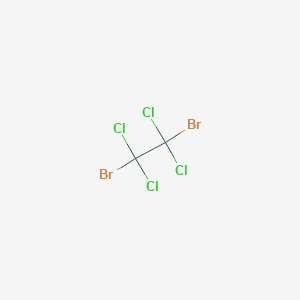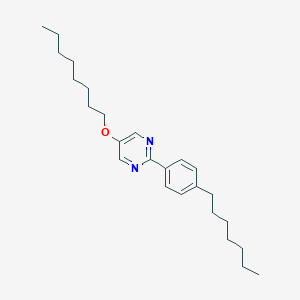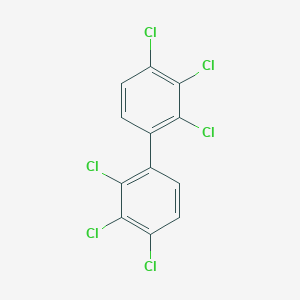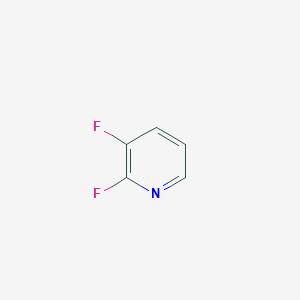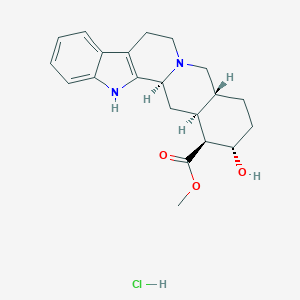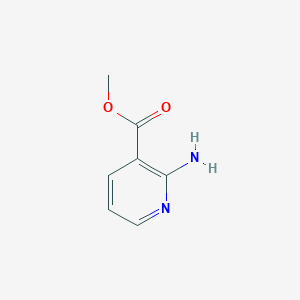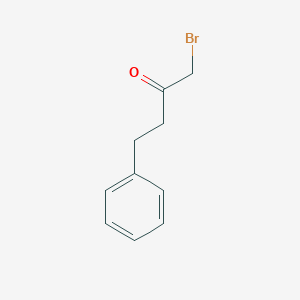
1-溴-4-苯基丁烷-2-酮
描述
1-Bromo-4-phenylbutan-2-one is a chemical compound with the CAS Number: 31984-10-8 . It is also known by its IUPAC name 1-bromo-4-phenyl-2-butanone . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-phenylbutan-2-one consists of a phenyl group substituted at the fourth carbon by a butan-1-amine . The molecular weight is 227.1 . The InChI code is 1S/C10H11BrO/c11-8-10 (12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 .. It has a molecular weight of 227.098 g/mol . The boiling point is 290 °C (760 mm Hg) and the flash point is 70.592 °C .
科学研究应用
Chromatography Applications
1-Bromo-4-phenylbutan-2-one can be used in chromatography applications . It can be used as a standard or a tracer due to its distinct spectroscopic properties.
Mass Spectrometry Applications
In mass spectrometry, this compound can be used to fulfill sample manipulation . Its unique mass-to-charge ratio makes it a useful tool in this field.
安全和危害
未来方向
属性
IUPAC Name |
1-bromo-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAZZDBYJISGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504234 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-phenylbutan-2-one | |
CAS RN |
31984-10-8 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-bromo-4-phenylbutan-2-one in the synthesis of benzo[4,5]cyclohepta[1,2-b]pyrrole and benzo[5,6]cyclohepta[1,2-f]pyrrolizidine derivatives?
A: 1-Bromo-4-phenylbutan-2-one serves as a crucial starting material in the multi-step synthesis of specific pyrrole acetic acid derivatives, which are precursors to the target benzo[4,5]cyclohepta[1,2-b]pyrrole and benzo[5,6]cyclohepta[1,2-f]pyrrolizidine systems []. The bromine atom provides a reactive site for further chemical transformations, ultimately leading to the formation of the desired polycyclic structures.
Q2: Can you provide an example of a specific reaction involving 1-bromo-4-phenylbutan-2-one in this context?
A: The paper describes the reaction of 1-bromo-4-phenylbutan-2-one with methyl N-methylformimidate to synthesize a key α-methylaminoketone intermediate []. This intermediate is then further utilized in the synthetic pathway towards the final heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

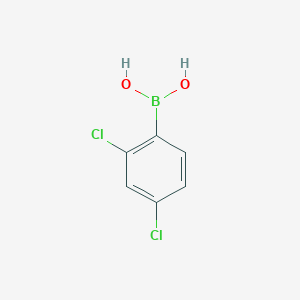
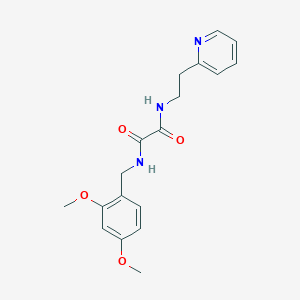
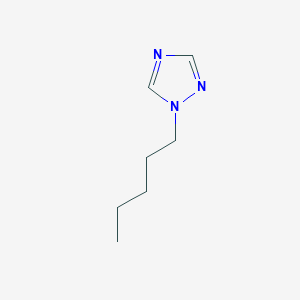
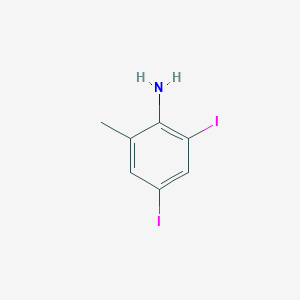
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
